molecular formula C29H28N6O B2923442 3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one CAS No. 459441-24-8

3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B2923442
CAS No.: 459441-24-8
M. Wt: 476.584
InChI Key: VMGRQNKZRUJDBW-UHFFFAOYSA-N
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Description

3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and tetrahydroisoquinoline intermediates, followed by their coupling with the quinoline derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O/c1-19-14-20(2)26-24(15-19)16-25(29(36)30-26)27(34-13-12-22-10-6-7-11-23(22)18-34)28-31-32-33-35(28)17-21-8-4-3-5-9-21/h3-11,14-16,27H,12-13,17-18H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGRQNKZRUJDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(C3=NN=NN3CC4=CC=CC=C4)N5CCC6=CC=CC=C6C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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